molecular formula C20H32O B6362893 1-(4-Ethylphenyl)dodecan-1-one CAS No. 94760-73-3

1-(4-Ethylphenyl)dodecan-1-one

Cat. No.: B6362893
CAS No.: 94760-73-3
M. Wt: 288.5 g/mol
InChI Key: MERHMMZDRRQZDQ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)dodecan-1-one is an organic compound with the molecular formula C20H32O It is a ketone derivative characterized by the presence of a dodecane chain attached to a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)dodecan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-ethylbenzoyl chloride and dodecane as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)dodecan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-ethylbenzoic acid and dodecanoic acid.

    Reduction: Formation of 1-(4-ethylphenyl)dodecan-1-ol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

1-(4-Ethylphenyl)dodecan-1-one has several applications in scientific research:

    Chemistry: Used as a model compound in studies of ketone reactivity and synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)dodecan-1-one depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)dodecan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Propylphenyl)dodecan-1-one: Similar structure but with a propyl group instead of an ethyl group.

    1-(4-Butylphenyl)dodecan-1-one: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

1-(4-Ethylphenyl)dodecan-1-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to its methyl, propyl, and butyl analogs

Properties

IUPAC Name

1-(4-ethylphenyl)dodecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-3-5-6-7-8-9-10-11-12-13-20(21)19-16-14-18(4-2)15-17-19/h14-17H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERHMMZDRRQZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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